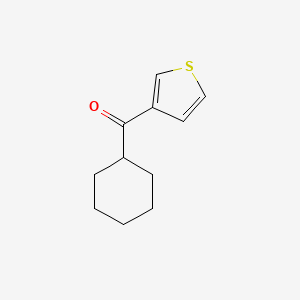

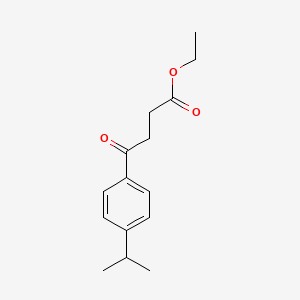

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

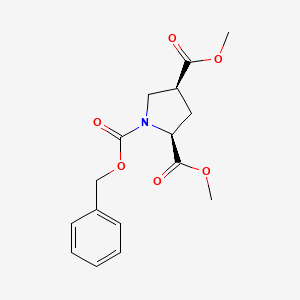

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate is a chemical compound. It is related to 4-Isopropylphenol, an organic compound with the formula (CH3)2CHC6H4OH . The molecule consists of an isopropyl group affixed to the para position of phenol . The compound is produced by the alkylation of phenol with propylene and is relevant to the production of the commodity chemical bisphenol A (BPA) .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antimicrobial Activities

Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

The compound has been used in the synthesis of diethyl ((4-isopropylphenyl) (substitutedphenylamino)methyl)phosphonates, which have shown promising antioxidant and antimicrobial activities .

Methods of Application

The synthesis involves a one-pot, three-component reaction of 4-isopropylbenzaldehyde with various substituted amines and diethyl phosphite. This reaction is carried out under room temperature and solvent-free conditions using nano Cu 2 O as a stable, noncorrosive, low-cost, recyclable, eco-friendly heterogeneous catalyst .

Results or Outcomes

The newly synthesized compounds were evaluated in vitro for antioxidant and antimicrobial activity, and they performed well when compared to the standard .

Synthesis of Phthalazine Derivatives

Scientific Field

This application is related to the field of Organic Chemistry .

Summary of the Application

The compound has been used in the synthesis of phthalazine derivatives, which are known for their significant biological activities and pharmacological properties .

Methods of Application

The synthesis involves the reaction of 4-(4-isopropylphenyl)phthalazin-1(2H)-one with ethyl bromoacetate and anhydrous K 2 CO 3 in dry acetone to afford the corresponding N-alkyl derivatives .

Results or Outcomes

The newly synthesized phthalazines were screened against different microbial strains, namely, Gram-negative and Gram-positive bacteria. They were found to have antimicrobial properties .

Natural Sources and Biological Activities of Phthalic Acid Esters

Scientific Field

This application falls under the field of Environmental Science .

Methods of Application

PAEs have been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species . They are also isolated and purified from various algae, bacteria, and fungi .

Results or Outcomes

PAEs are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities, which might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .

Synthesis of 1,3,4-Oxadiazole and Pyrazole Derivatives

Scientific Field

This application is related to the field of Medicinal Chemistry .

Summary of the Application

Phthalazine, also known as benzo-orthodiazine, 2,3-diazon-aphthalene, and benzo[d]pyridazine, is a compound in which pyridazine is fused with a benzene ring . Phthalazines are popular pharmacophores as they are the core chemical motifs in many commercially available drugs .

Methods of Application

The synthesis involves the reaction of 4-(4-isopro-pylphenyl)phthalazin-1(2H)-one with ethyl bromoacetate and anhydrous K 2 CO 3 in dry acetone to afford the corresponding N-alkyl derivatives .

Results or Outcomes

Phthalazines reveal numerous pharmacological and biological activities such as antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant .

Eigenschaften

IUPAC Name |

ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-18-15(17)10-9-14(16)13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERROGKUJROXFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565182 |

Source

|

| Record name | Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate | |

CAS RN |

26803-60-1 |

Source

|

| Record name | Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.